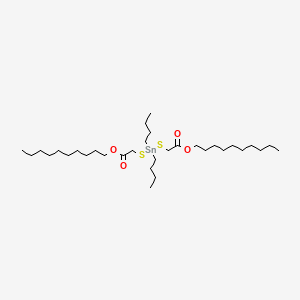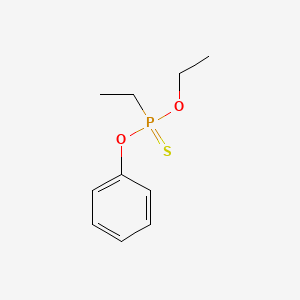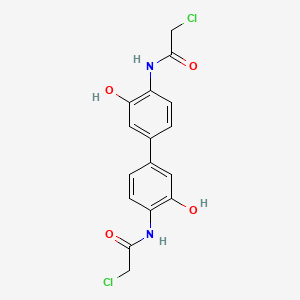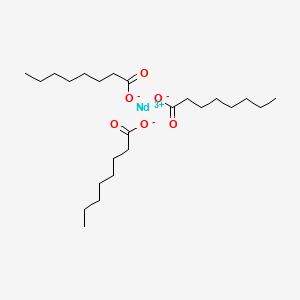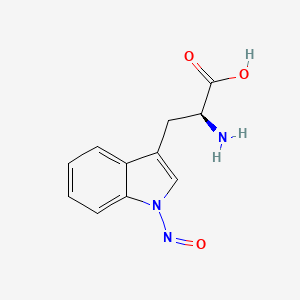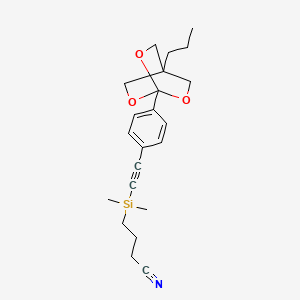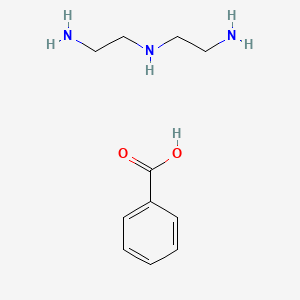
Einecs 241-017-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le numéro CAS 205-892-4 est un composé chimique répertorié dans l’inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est identifié par son numéro Einecs unique, qui permet de suivre et de réglementer son utilisation dans diverses industries.
Analyse Des Réactions Chimiques
Le numéro CAS 205-892-4 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le numéro CAS 205-892-4 a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme réactif dans divers procédés de synthèse. En biologie et en médecine, il peut être utilisé dans le développement de produits pharmaceutiques et comme outil de recherche biochimique. Industriellement, il est utilisé dans la fabrication de divers produits chimiques, contribuant aux progrès de la technologie et de la science des matériaux .
Applications De Recherche Scientifique
Einecs 241-017-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool in biochemical research. Industrially, it is utilized in the manufacture of various chemical products, contributing to advancements in technology and materials science .
Mécanisme D'action
Le mécanisme d’action du numéro CAS 205-892-4 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à ces cibles, ce qui entraîne une série de réactions biochimiques. Ces interactions peuvent influencer divers processus physiologiques, ce qui rend le composé précieux dans les contextes de recherche et thérapeutique .
Comparaison Avec Des Composés Similaires
Le numéro CAS 205-892-4 peut être comparé à d’autres composés similaires répertoriés dans l’inventaire EINECS. Les composés similaires comprennent ceux qui ont des structures moléculaires et des propriétés chimiques comparables. Le numéro CAS 205-892-4 peut présenter des caractéristiques uniques qui le rendent particulièrement adapté à certaines applications. La comparaison met en évidence son caractère distinctif en termes de réactivité, de stabilité et d’efficacité dans diverses utilisations .
Méthodes De Préparation
La préparation du numéro CAS 205-892-4 implique des voies de synthèse spécifiques et des conditions de réaction. Bien que les voies de synthèse détaillées ne soient pas facilement disponibles, les méthodes de production industrielle font généralement appel à des techniques de synthèse chimique avancées. Ces méthodes garantissent que le composé est produit avec une pureté et un rendement élevés, adaptés à ses applications prévues .
Propriétés
Numéro CAS |
16948-00-8 |
|---|---|
Formule moléculaire |
C23H44N2O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t;7-,8-/m.0/s1 |
Clé InChI |
NCLUKCZVJYNXBY-WFVMVMIPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



